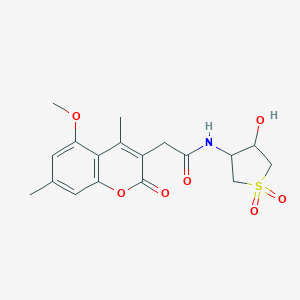
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is not fully understood. However, studies have suggested that it exerts its effects by modulating various signaling pathways in the body. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound has been found to activate the Nrf2 pathway, which plays a role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. Additionally, this compound has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Furthermore, this compound has been found to induce apoptosis in cancer cells and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide in lab experiments is its potential for use in cancer treatment. It has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been found to have neuroprotective effects, which can be useful in the study of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the appropriate dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the appropriate dosage and potential side effects of this compound. Furthermore, the development of novel synthesis methods and modifications to the chemical structure of this compound may lead to the discovery of more potent and effective analogs.
Synthesemethoden
The synthesis of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves the condensation of 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene-3-carbaldehyde with N-(4-hydroxy-1,1-dioxido-3-thienyl)acetamide in the presence of a suitable catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by the addition of a thiol group to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been extensively studied for its potential applications in medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C18H21NO7S |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C18H21NO7S/c1-9-4-14(25-3)17-10(2)11(18(22)26-15(17)5-9)6-16(21)19-12-7-27(23,24)8-13(12)20/h4-5,12-13,20H,6-8H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
NQBXDVYBKVTZNE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)CC3O)C)C(=C1)OC |
Kanonische SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)CC3O)C)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



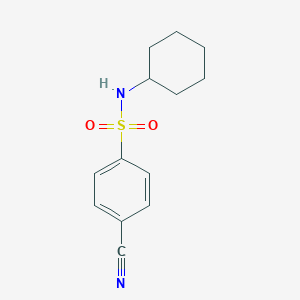
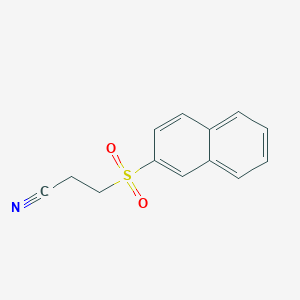

![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)


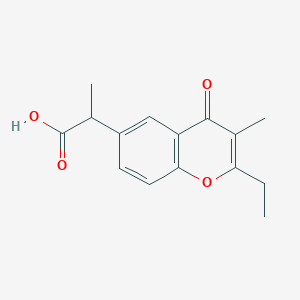
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)
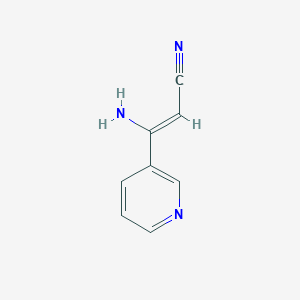
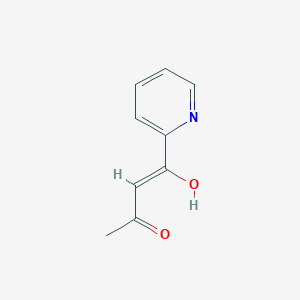
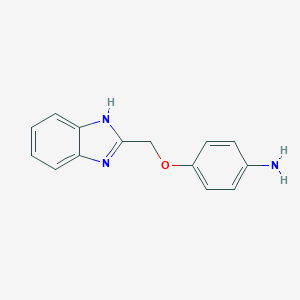

![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)